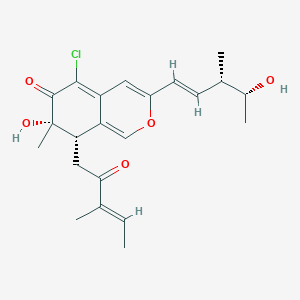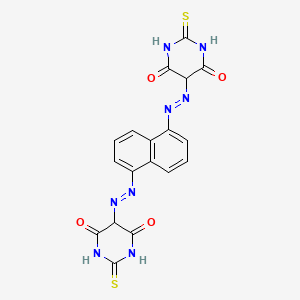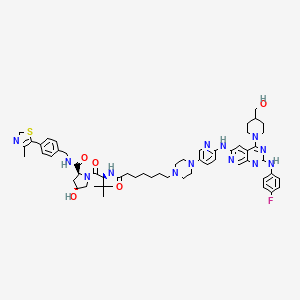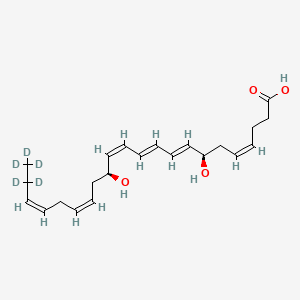
Maresin 1-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Maresin 1-d5 is a deuterium-labeled analog of Maresin 1, a specialized pro-resolving lipid mediator derived from docosahexaenoic acid. Maresin 1 is known for its potent anti-inflammatory and pro-resolving properties, playing a crucial role in the resolution of inflammation and tissue regeneration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Maresin 1-d5 is synthesized through the deuteration of Maresin 1. The process involves the incorporation of deuterium atoms into the Maresin 1 molecule, typically using deuterated reagents and solvents under controlled conditions. The synthesis begins with docosahexaenoic acid, which undergoes enzymatic conversion by human macrophages to produce Maresin 1. The deuteration step is then carried out to obtain this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic conversion of docosahexaenoic acid followed by deuteration. The process requires precise control of reaction conditions, including temperature, pH, and the concentration of deuterated reagents, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Maresin 1-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability, reactivity, and potential modifications for therapeutic applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to study the oxidative stability of this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to investigate the reduction potential of the compound.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are analyzed to understand the compound’s chemical behavior and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Maresin 1-d5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a stable isotope-labeled compound for studying the metabolic pathways and mechanisms of action of Maresin 1.
Biology: Employed in research to investigate the role of Maresin 1 in resolving inflammation and promoting tissue regeneration.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of anti-inflammatory drugs and pro-resolving lipid mediators
Wirkmechanismus
Maresin 1-d5 exerts its effects by interacting with specific molecular targets and pathways involved in the resolution of inflammation. The compound stimulates intracellular calcium signaling and secretion, leading to the activation of anti-inflammatory pathways. It also promotes the polarization of macrophages towards an anti-inflammatory phenotype and enhances the clearance of apoptotic cells and debris, thereby facilitating tissue regeneration and homeostasis .
Vergleich Mit ähnlichen Verbindungen
Maresin 1-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. Similar compounds include:
Maresin 1: The non-deuterated form of this compound, known for its anti-inflammatory and pro-resolving properties.
Resolvin E1: Another specialized pro-resolving lipid mediator derived from eicosapentaenoic acid, with similar anti-inflammatory effects.
Protectin D1: A lipid mediator derived from docosahexaenoic acid, involved in resolving inflammation and protecting tissues
This compound stands out due to its enhanced stability and utility in isotope-labeled studies, making it a valuable tool for scientific research and therapeutic development.
Eigenschaften
Molekularformel |
C22H32O4 |
|---|---|
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
(4Z,7R,8E,10E,12Z,14S,16Z,19Z)-21,21,22,22,22-pentadeuterio-7,14-dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O4/c1-2-3-4-5-6-10-15-20(23)16-11-7-8-12-17-21(24)18-13-9-14-19-22(25)26/h3-4,6-13,16-17,20-21,23-24H,2,5,14-15,18-19H2,1H3,(H,25,26)/b4-3-,8-7+,10-6-,13-9-,16-11-,17-12+/t20-,21-/m0/s1/i1D3,2D2 |
InChI-Schlüssel |
HLHYXXBCQOUTGK-MUCARDRFSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C[C@@H](\C=C/C=C/C=C/[C@@H](C/C=C\CCC(=O)O)O)O |
Kanonische SMILES |
CCC=CCC=CCC(C=CC=CC=CC(CC=CCCC(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8](/img/structure/B12415380.png)
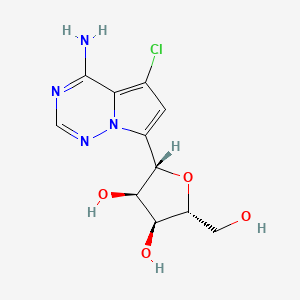
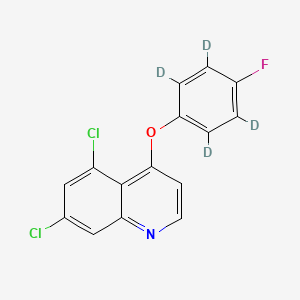
![N-[3-[(4R,5R,6R)-2-azanyl-5-fluoranyl-4,6-dimethyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluoranyl-phenyl]-5-(fluoranylmethoxy)pyrazine-2-carboxamide](/img/structure/B12415393.png)

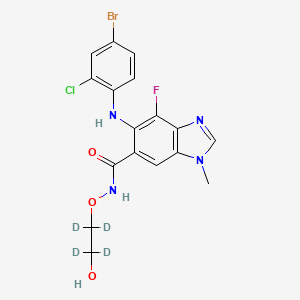
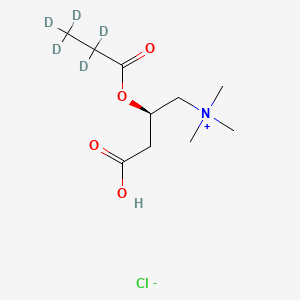
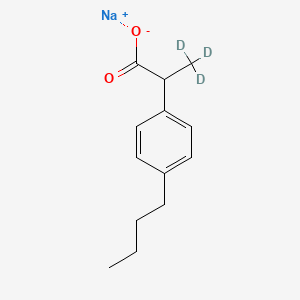
![1-(4-cyanophenyl)-N-(3-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B12415435.png)
